N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Tosyl Group: The tosyl group can be introduced via a reaction with tosyl chloride in the presence of a base such as pyridine.
Acylation: The final step involves the acylation of the quinoline derivative with 3-chlorophenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could target the carbonyl group in the quinoline ring.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of many derivatives with diverse biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Tosylquinoline Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-9-12-23-22(13-18)26(31)24(34(32,33)21-10-7-17(2)8-11-21)15-29(23)16-25(30)28-20-6-4-5-19(27)14-20/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYBOKVGUUCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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